1-[3-(4-chlorophenoxy)propyl]pyrrolidine
Description
1-[3-(4-Chlorophenoxy)propyl]pyrrolidine is a pyrrolidine derivative featuring a propyl linker substituted with a 4-chlorophenoxy group. This structural motif confers unique physicochemical and biological properties, making it a candidate for pharmacological studies. Key features include:
- Molecular formula: Likely C₁₃H₁₇ClN₂O (based on analogous compounds like 1-(3-(4-Bromophenoxy)propyl)pyrrolidine ).
- Functional groups: Pyrrolidine ring (a five-membered amine), 4-chlorophenoxy moiety (electron-withdrawing substituent), and a flexible propyl chain.
- Potential applications: Antimicrobial, neuroprotective, or receptor-modulating activities inferred from structurally related compounds .
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQLABMXCVAVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-chlorophenoxy)propanoic acid, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-[3-(4-Chlorophenoxy)propyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various biological pathways. Its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, derivatives of this compound have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby exhibiting potential anticancer activity .
Comparison with Similar Compounds
Impact of Substituent Position and Halogen Type
- Chlorine vs. Bromine : Brominated analogs (e.g., 1-(3-(4-Bromophenyl)propyl)pyrrolidine) exhibit stronger antimicrobial activity due to increased lipophilicity and membrane penetration .
- 2-Chloro vs. 4-Chloro: The 4-chlorophenoxy group in the target compound may enhance metabolic stability compared to 2-chloro isomers, which are more prone to steric hindrance .
- Sulfonyl vs. Phenoxy: Sulfonyl-containing derivatives (e.g., (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride) show improved solubility and receptor binding, critical for CNS-targeting drugs .
Stereochemical and Functional Group Variations
- Enantiomers : The (R)-enantiomer of 2-(4-chlorophenyl)pyrrolidine hydrochloride demonstrates distinct pharmacokinetics compared to its (S)-counterpart, highlighting the importance of stereochemistry in drug design .
- Hydrochloride Salts: Derivatives like 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride exhibit enhanced solubility, enabling better bioavailability .
Research Findings and Trends
- Antimicrobial Activity : Halogenated pyrrolidines (Cl, Br, I) show dose-dependent antimicrobial effects, with brominated analogs being most potent .
- Neuroprotection: 2-Chlorophenoxy derivatives interact with dopamine receptors, suggesting utility in neurodegenerative diseases .
- Targeted Drug Design: Sulfonyl and morpholine-containing derivatives (e.g., 3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione) are prioritized for their dual-targeting capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
